

Physical properties of 4,5-Difluorophthalonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Difluorophthalonitrile

Cat. No.: B176858

[Get Quote](#)

A Technical Guide to the Physical Properties of 4,5-Difluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the known physical properties of **4,5-Difluorophthalonitrile** (CAS No. 134450-56-9), a key intermediate in the synthesis of phthalocyanines and other complex organic molecules. The data herein is compiled for use in laboratory and research settings.

Physical and Chemical Properties

4,5-Difluorophthalonitrile, also known as 1,2-Dicyano-4,5-difluorobenzene, is a white to off-white crystalline solid. Its core physical data are summarized below.

Table 1: Physical Properties of 4,5-Difluorophthalonitrile

Property	Value	Source(s)
Molecular Formula	C ₈ H ₂ F ₂ N ₂	PubChem[1]
Molecular Weight	164.11 g/mol	PubChem[1]
Melting Point	112.0 to 116.0 °C	TCI, ChemicalBook[2]
Boiling Point	305.3 ± 42.0 °C (Predicted)	ChemicalBook[2][3]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	ChemicalBook[2][3]
Appearance	White to orange to green powder/crystal	TCI
Solubility	Data not readily available (N/A)	LookChem[3]

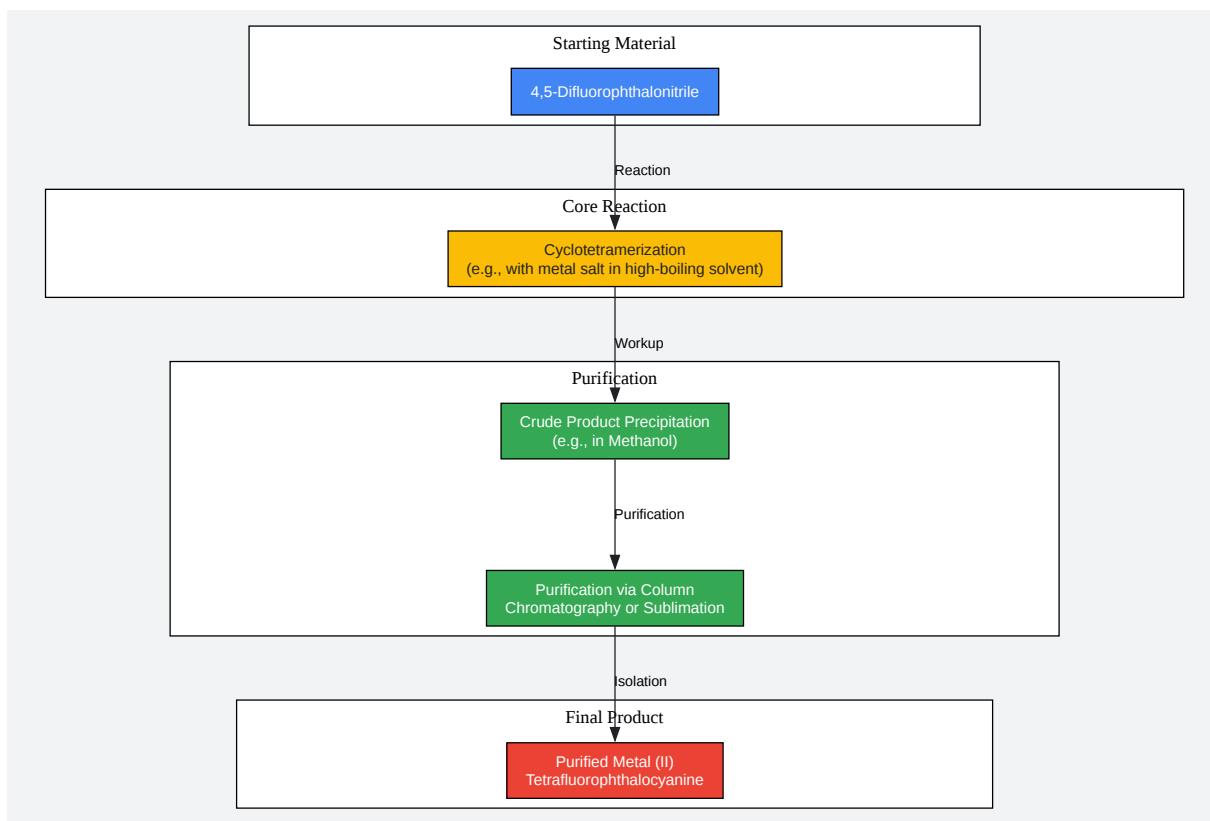
While specific solubility data in common organic solvents is not widely published, its use in synthetic procedures involving petroleum ether suggests it is soluble in nonpolar organic solvents.[3] Researchers should determine solubility in solvents relevant to their specific application empirically.

Experimental Protocols

Detailed experimental procedures for the characterization of this specific compound are not published in readily accessible literature. However, the following sections describe standard methodologies that researchers can employ to determine these physical properties.

A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point technique.

- **Sample Preparation:** A small amount of dry, finely powdered **4,5-Difluorophthalonitrile** is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at


which the entire sample becomes a clear liquid. The reported range of 112-116 °C indicates the typical purity of commercially available samples.[2]

To quantitatively assess the solubility of **4,5-Difluorophthalonitrile** in a specific solvent, a standard gravimetric method can be employed at a controlled temperature (e.g., 25 °C).

- **Saturation:** A supersaturated solution is created by adding an excess amount of the compound to a known volume of the chosen solvent in a sealed flask.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The undissolved solid is allowed to settle, and a known volume of the clear, saturated supernatant is carefully withdrawn using a volumetric pipette.
- **Solvent Evaporation:** The withdrawn aliquot is transferred to a pre-weighed vial. The solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.
- **Quantification:** The vial is weighed again. The mass of the dissolved solid is calculated by the difference in weight. The solubility is then expressed in units such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Application Workflow: Synthesis of Phthalocyanines

4,5-Difluorophthalonitrile is a critical building block for fluorinated phthalocyanines, which are of interest in materials science. The general synthetic workflow is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a metal phthalocyanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Difluorophthalonitrile | C8H2F2N2 | CID 11960962 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Difluorophthalonitrile CAS#: 134450-56-9 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]

- To cite this document: BenchChem. [Physical properties of 4,5-Difluorophthalonitrile (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176858#physical-properties-of-4-5-difluorophthalonitrile-melting-point-solubility\]](https://www.benchchem.com/product/b176858#physical-properties-of-4-5-difluorophthalonitrile-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com